(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide
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Description
(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Biological Activity
(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2, with a molecular weight of approximately 326.4 g/mol. Its structure includes a cyclopropyl group, a pyrazole moiety, and an ethoxyphenyl substituent, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with the cyclopropyl and ethoxyphenyl groups. The synthetic route often employs various catalysts and optimized reaction conditions to enhance yield and purity. Preliminary studies suggest that the compound can be synthesized effectively through condensation reactions involving appropriate hydrazones and carbonyl compounds.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor activity. These compounds are known to inhibit key oncogenic pathways, particularly those involving BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have shown that similar pyrazole derivatives can significantly reduce cell viability in various cancer cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group is believed to enhance binding affinity to biological targets by providing a unique steric profile. Additionally, variations in the substituents on the pyrazole ring can significantly influence the compound's potency and selectivity against specific enzymes or receptors .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide | C19H18N4O | Naphthalene substituent |
(E)-3-cyclopropyl-N'-(1-(4-chlorophenyl)propylidene)-1H-pyrazole-5-carbohydrazide | Varies | Chlorinated phenyl group |
The unique combination of functional groups in this compound may lead to distinctive biological activities not observed in other analogs.
Properties
CAS No. |
1285541-07-2 |
---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 |
IUPAC Name |
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+ |
InChI Key |
VYYXGFFKAITZBO-XDJHFCHBSA-N |
SMILES |
CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC |
solubility |
not available |
Origin of Product |
United States |
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